molecular formula C16H16N6O B2893584 1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one CAS No. 1333714-43-4

1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one

Cat. No. B2893584
CAS RN: 1333714-43-4
M. Wt: 308.345
InChI Key: HUWOMAVUXTXEKT-UHFFFAOYSA-N
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Description

1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one, also known as Benzylpurine , is a heterocyclic compound with a pyrrolidinone core. It contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring. The purine moiety contributes to its biological activity, making it an interesting scaffold for drug discovery .


Synthesis Analysis

  • Functionalization of Preformed Pyrrolidine Rings : This method involves modifying pre-existing pyrrolidine rings, such as proline derivatives, to introduce the benzyl and purine moieties .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : Croix et al. (2015) discuss the use of related pyrrolidinone derivatives in rhodium-catalyzed asymmetric 1,4-addition reactions, highlighting their role in producing new compounds with potential medicinal applications (Croix et al., 2015).

  • Biological Evaluation for Medicinal Use : The work of Mohsin et al. (2019) emphasizes the biological evaluation of similar compounds for their antiplasmodial and antitrypanosomal activities, indicating their potential use in treating diseases caused by Plasmodium and Trypanosoma species (Mohsin et al., 2019).

  • Functionalization for Agrochemical and Material Science : Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, a structurally related compound, for applications in agrochemicals and functional materials, suggesting the potential of similar compounds in these fields (Minakata et al., 1992).

  • Targeted Antitumor Agents : Wang et al. (2013) developed 6-substituted pyrrolo[2,3-d]pyrimidines with specific chain lengths for targeted antitumor activity, demonstrating the use of such compounds in cancer treatment (Wang et al., 2013).

  • Chemical Synthesis and Properties Exploration : Mitsumoto et al. (2004) synthesized novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, exploring their properties and reactions, which could provide insights into the behavior and potential applications of structurally related compounds (Mitsumoto et al., 2004).

Mechanism of Action

Target of Action

The primary target of (Rac)-Benpyrine, also known as 1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one, is the protein-protein interaction between TNF-α and TNF receptor 1 (TNFR1) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. TNFR1 is a receptor for TNF-α and is involved in mediating a wide range of biological functions including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation .

Mode of Action

(Rac)-Benpyrine acts as an inhibitor of the protein-protein interaction between TNF-α and TNFR1 . It reduces TNF-α-induced cytotoxicity in L-929 fibroblasts when used at a concentration of 10 µM, as well as prevents nuclear translocation of NF-κB in RAW 264.7 macrophages .

Biochemical Pathways

The inhibition of the TNF-α and TNFR1 interaction by (Rac)-Benpyrine affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection and erroneous regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it is likely to be well absorbed in the gastrointestinal tract

Result of Action

The inhibition of the TNF-α and TNFR1 interaction by (Rac)-Benpyrine results in a reduction of TNF-α-induced cytotoxicity and prevention of nuclear translocation of NF-κB . This can lead to a decrease in inflammation and immune response, which could be beneficial in the treatment of diseases characterized by these symptoms .

properties

IUPAC Name

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOMAVUXTXEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Rac)-Benpyrine

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